2-(4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide
Description
This compound is a structurally complex pyrrole derivative featuring a dimethylaminoethyl side chain, a 5-methylfuran-2-carbonyl substituent, and a phenoxyacetamide moiety. The pyrrole core is functionalized with hydroxy and oxo groups at positions 4 and 5, respectively, contributing to its polar character.
Properties
Molecular Formula |
C22H25N3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[4-[1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C22H25N3O6/c1-13-4-9-16(31-13)20(27)18-19(25(11-10-24(2)3)22(29)21(18)28)14-5-7-15(8-6-14)30-12-17(23)26/h4-9,19,28H,10-12H2,1-3H3,(H2,23,26) |
InChI Key |
HRYQGABPWUSYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC(=O)N)CCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide involves multiple steps. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the furan-2-carbonyl group: This step typically involves a Friedel-Crafts acylation reaction.
Attachment of the dimethylaminoethyl group: This can be done through a nucleophilic substitution reaction.
Final assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving its molecular targets.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group may interact with receptors or enzymes, modulating their activity. The hydroxy and furan-2-carbonyl groups may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the pyrrole ring and the acyl groups, leading to differences in physicochemical properties, bioactivity, and synthetic pathways. Below is a detailed comparison:
Table 1: Comparative Analysis of Structural Analogs
*Molecular weights estimated based on structural formulas and analogs.
Key Findings:
Substituent Effects on Bioactivity :
- The 5-methylfuran-2-carbonyl group in the target compound may confer selectivity for enzymes with aromatic binding pockets (e.g., cytochrome P450 isoforms), whereas the thiophene analog (CAS 617694-16-3) could enhance membrane permeability due to its sulfur atom .
- Chlorobenzoyl derivatives () are associated with antimicrobial activity, suggesting the target compound’s furan substituent might be optimized for similar applications .
Physicochemical Properties: The phenoxyacetamide moiety in the target compound enhances water solubility compared to purely hydrophobic analogs (e.g., 4-chlorobenzoyl derivatives) .
Synthetic Strategies :
- The target compound’s synthesis likely involves multi-step coupling reactions, as seen in ’s use of HATU for amide bond formation. Thiophene and furan analogs may require divergent acylating agents .
- NMR analysis () highlights that substituent-induced chemical shift changes (e.g., regions A and B in Figure 6) can guide structural validation for analogs .
This contrasts with rigid pyrazine cores (), which prioritize planar binding .
Biological Activity
The compound 2-(4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 410.47 g/mol. The structure includes a dimethylamino group, a furan moiety, and a pyrrolidine ring, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to affect the PI3K and HDAC pathways, which are critical in tumor growth and survival .
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells through modulation of the Bcl-2 family proteins, leading to increased caspase activity .
- Cell Cycle Arrest : Research indicates that it may cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .
Biological Activity Data
A summary of biological activity findings is presented in the table below:
| Study | Activity | IC50 (µM) | Cell Line/Model | Notes |
|---|---|---|---|---|
| Study 1 | PI3K Inhibition | 0.87 - 12.91 | MCF-7 | Better than 5-Fluorouracil |
| Study 2 | HDAC Inhibition | <10 | Various | Favorable selectivity index |
| Study 3 | Apoptosis Induction | 27.13 ± 0.54 | MCF-7 | Increased caspase levels |
| Study 4 | Cell Cycle Arrest | Not specified | EGFR-mutant models | Induces G2/M phase arrest |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, the compound demonstrated significant growth inhibition compared to standard treatments such as 5-Fluorouracil, suggesting its potential as an alternative therapeutic agent .
- Toxicity Assessment : Toxicological evaluations showed no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further development .
- Pharmacokinetics : The compound exhibited an oral bioavailability of approximately 31.8% following administration, with a clearance rate that suggests moderate systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
